4-Isopropoxy-3-methanesulfonylmethyl-phenylamine
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Overview
Description
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine is a chemical compound with the following structural formula:
CH3SO2CH2C6H4N(iPr)O
It contains an isopropoxy group (iPrO) attached to the phenyl ring, along with a methanesulfonylmethyl (CH3SO2CH2) substituent
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-isopropoxy-3-methanesulfonylmethyl-phenylamine. One common approach involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides using a palladium catalyst . For this compound, the reaction would proceed as follows:
Borylation: Start with 4-methoxyphenylboronic acid (also known as 4-methoxyphenylboronate) and react it with an appropriate electrophilic reagent (e.g., trimethylsilyl chloride) to form the boronate ester.
Cross-Coupling: Combine the boronate ester with 3-bromomethanesulfonylmethylbenzene (prepared separately) in the presence of a palladium catalyst. The reaction yields this compound.
Industrial Production: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the sulfonyl group (SO2) or other functional groups is possible.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common reagents include palladium catalysts, bases (for deprotonation), and electrophiles (for substitution).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may exhibit biological activity or serve as a pharmacophore.
Materials Science: For functional materials or polymers.
Mechanism of Action
The exact mechanism of action for 4-isopropoxy-3-methanesulfonylmethyl-phenylamine depends on its specific application. It could interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Properties
Molecular Formula |
C11H17NO3S |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)15-11-5-4-10(12)6-9(11)7-16(3,13)14/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
SFJDWSJSCSUTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origin of Product |
United States |
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